1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its cyclopentyl and dimethylphenyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route may include the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization with 3,4-dimethylphenylhydrazine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions may yield hydropyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1-cyclopentyl-3,5-diphenylpyrazole: A compound with cyclopentyl and phenyl substituents.
3,5-bis(3,4-dimethylphenyl)-1H-pyrazole: Lacks the cyclopentyl group but has similar aromatic substituents.
Uniqueness
1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to the combination of its cyclopentyl and dimethylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C24H28N2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-cyclopentyl-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C24H28N2/c1-16-9-11-20(13-18(16)3)23-15-24(21-12-10-17(2)19(4)14-21)26(25-23)22-7-5-6-8-22/h9-15,22H,5-8H2,1-4H3 |
InChI Key |
MJZNAVLNGMMNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3CCCC3)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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